molecular formula C28H25ClN2O3S B11684192 (3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]methanone

Cat. No.: B11684192
M. Wt: 505.0 g/mol
InChI Key: PSQHQGCYMSZPJW-UHFFFAOYSA-N
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Description

1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core substituted with a chloro and nitro group, and a tetrahydroquinoline moiety with additional methyl and phenyl substitutions.

Preparation Methods

The synthesis of 1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of chloro and nitro groups through electrophilic aromatic substitution. The tetrahydroquinoline moiety is then synthesized separately and coupled with the benzothiophene core under specific reaction conditions, such as the use of a strong base and a suitable solvent.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving benzothiophene derivatives.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives and tetrahydroquinoline analogs. Compared to these compounds, 1-(3-CHLORO-6-NITRO-1-BENZOTHIOPHENE-2-CARBONYL)-2,2,4-TRIMETHYL-4-(4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H25ClN2O3S

Molecular Weight

505.0 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]methanone

InChI

InChI=1S/C28H25ClN2O3S/c1-17-9-11-18(12-10-17)28(4)16-27(2,3)30(22-8-6-5-7-21(22)28)26(32)25-24(29)20-14-13-19(31(33)34)15-23(20)35-25/h5-15H,16H2,1-4H3

InChI Key

PSQHQGCYMSZPJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl)(C)C)C

Origin of Product

United States

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